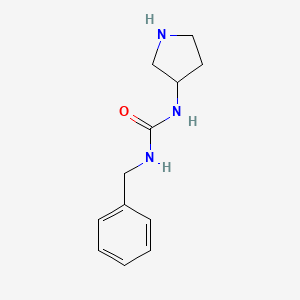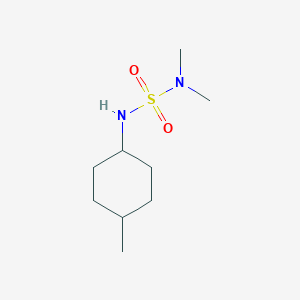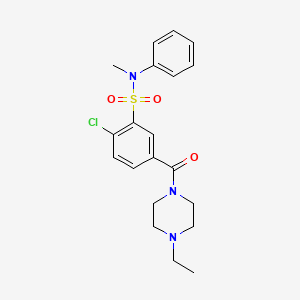
1-Benzyl-3-(pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(pyrrolidin-3-yl)urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical name, N-Benzyl-N'-(3-pyrrolidinyl)urea, and has been synthesized using several different methods. The purpose of
Mechanism of Action
The exact mechanism of action of 1-Benzyl-3-(pyrrolidin-3-yl)urea is not fully understood. However, studies have shown that this compound may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in several important physiological processes, including learning and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects. For example, this compound has been shown to improve cognitive function in animal models. Additionally, studies have shown that this compound may have neuroprotective effects, which could make it a potential treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-Benzyl-3-(pyrrolidin-3-yl)urea in lab experiments is its potential as a cognitive enhancer. Additionally, this compound has been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 1-Benzyl-3-(pyrrolidin-3-yl)urea. One potential direction is to further investigate its potential as a treatment for neurodegenerative disorders. Additionally, more research is needed to fully understand the compound's mechanism of action and how it interacts with the α7 nicotinic acetylcholine receptor. Finally, more research is needed to investigate the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using several different methods and has been shown to have potential as a cognitive enhancer and a treatment for neurodegenerative disorders. More research is needed to fully understand the compound's mechanism of action and its potential side effects.
Synthesis Methods
There are several methods for synthesizing 1-Benzyl-3-(pyrrolidin-3-yl)urea, including the reaction of benzylisocyanate with pyrrolidine and urea, and the reaction of benzylamine with pyrrolidine and phosgene. One of the most commonly used methods involves the reaction of benzylisocyanate with pyrrolidine and urea in the presence of a catalyst such as potassium carbonate. This method yields high purity and high yield of this compound.
Scientific Research Applications
1-Benzyl-3-(pyrrolidin-3-yl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to have potential as a cognitive enhancer. Studies have also shown that this compound may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-benzyl-3-pyrrolidin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCSHCRUMBDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)




![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)


![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)